molecular formula C16H14N2O2 B7514681 N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

Numéro de catalogue B7514681
Poids moléculaire: 266.29 g/mol
Clé InChI: DLZJWCOXNOWPRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide, also known as BML-275, is a small molecule inhibitor that targets the activity of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its dysregulation has been implicated in various diseases, including cancer, diabetes, and cardiovascular disease. BML-275 has been shown to have potential therapeutic applications in these and other diseases.

Mécanisme D'action

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide works by inhibiting the activity of AMPK, a key regulator of cellular energy homeostasis. AMPK is activated in response to cellular stress, such as energy depletion, and promotes energy conservation and production. N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide inhibits AMPK by binding to its regulatory subunit, preventing its activation by upstream kinases.
Biochemical and Physiological Effects
N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to have a range of biochemical and physiological effects in preclinical models of various diseases. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to induce apoptosis and inhibit tumor growth by reducing glucose uptake and ATP production. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity by activating the insulin signaling pathway. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size by reducing oxidative stress and inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has several advantages and limitations for use in laboratory experiments. One advantage is its specificity for AMPK, which allows for the selective inhibition of this target. Another advantage is its ability to penetrate cell membranes and inhibit intracellular AMPK activity. One limitation is its potential for off-target effects, which may complicate the interpretation of experimental results. Another limitation is its relatively short half-life, which may require frequent dosing in in vivo experiments.

Orientations Futures

There are several potential future directions for research on N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide. One direction is the development of more potent and selective inhibitors of AMPK, which may have improved therapeutic efficacy and reduced off-target effects. Another direction is the investigation of the role of AMPK in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the development of novel drug delivery systems for N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide may improve its pharmacokinetic properties and increase its therapeutic potential.

Méthodes De Synthèse

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide can be synthesized using a multi-step process involving the reaction of various reagents, including 2-aminobenzoic acid, 3-methylbenzoyl chloride, and 2-amino-5-methylbenzoxazole. The synthesis of N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been described in detail in several publications, including a 2006 paper by Scott et al.

Applications De Recherche Scientifique

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been extensively studied in preclinical models of various diseases, including cancer, diabetes, and cardiovascular disease. In cancer, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to inhibit tumor growth and induce apoptosis in vitro and in vivo. In diabetes, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue. In cardiovascular disease, N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide has been shown to improve cardiac function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury.

Propriétés

IUPAC Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-7-9-12(10-8-11)15(19)18(2)16-17-13-5-3-4-6-14(13)20-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZJWCOXNOWPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C)C2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzoxazol-2-yl)-N,4-dimethylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.